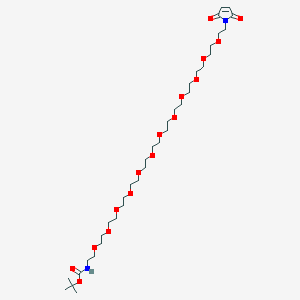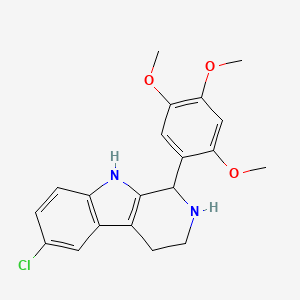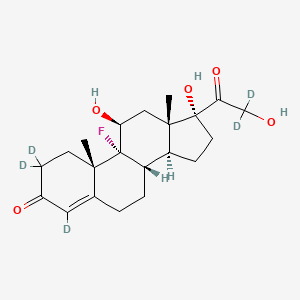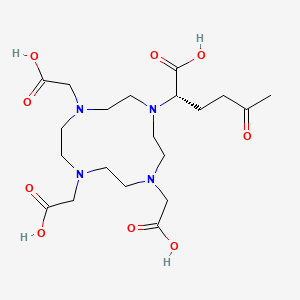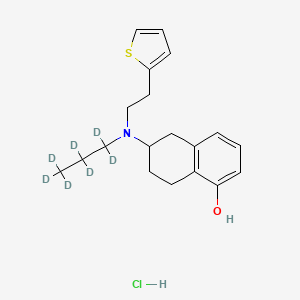
rac Rotigotine-d7 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Rotigotine-d7 Hydrochloride is a deuterium-labeled version of rac Rotigotine Hydrochloride. It is a racemate of Rotigotine, which is a non-ergoline dopamine agonist. This compound is primarily used in scientific research, particularly in the study of neurological disorders such as Parkinson’s disease and restless leg syndrome .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac Rotigotine-d7 Hydrochloride involves the incorporation of deuterium into the Rotigotine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the synthesis and ensure the desired deuterium incorporation .
化学反応の分析
Types of Reactions
rac Rotigotine-d7 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
rac Rotigotine-d7 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Neurological Research: It is used to study the mechanisms of action of dopamine agonists and their effects on neurological disorders such as Parkinson’s disease and restless leg syndrome
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable for pharmacokinetic and metabolic studies.
Drug Development: It is used in the development of new therapeutic agents targeting dopamine receptors and other related pathways.
作用機序
rac Rotigotine-d7 Hydrochloride acts as a full agonist of dopamine receptors, particularly the D1, D2, D3, D4, and D5 receptors. It also acts as a partial agonist of the 5-HT1A receptor and an antagonist of the α2B-adrenergic receptor. By activating these receptors, it mimics the effects of the neurotransmitter dopamine, leading to improved motor function and reduced symptoms of neurological disorders .
類似化合物との比較
Similar Compounds
Some compounds similar to rac Rotigotine-d7 Hydrochloride include:
rac Rotigotine Hydrochloride: The non-deuterated version of the compound.
rac Rotigotine-d3 Hydrochloride: Another deuterium-labeled version with different deuterium incorporation
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
特性
分子式 |
C19H26ClNOS |
|---|---|
分子量 |
359.0 g/mol |
IUPAC名 |
6-[1,1,2,2,3,3,3-heptadeuteriopropyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3,2D2,11D2; |
InChIキー |
CEXBONHIOKGWNU-KQFIBFBZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
正規SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


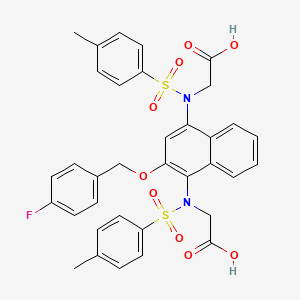
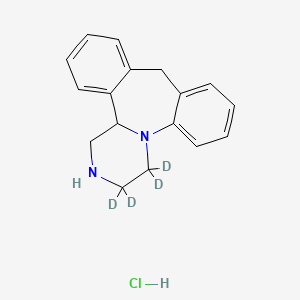
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
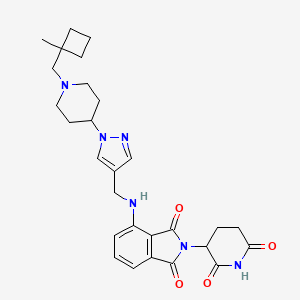
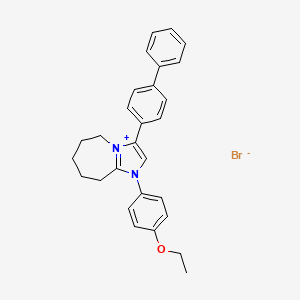
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
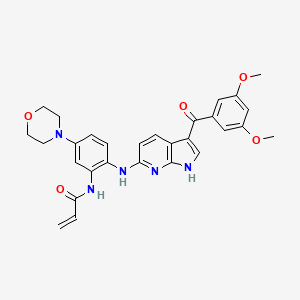
![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
